3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-20-18(25-22-14)19(12-6-3-7-13-19)21-17(23)11-10-15-8-4-5-9-16(15)24-2/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABGGKTZZMOPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)CCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the 2-methoxyphenyl intermediate: This can be achieved through the reaction of 2-methoxyphenyl isocyanate with appropriate reagents.
Cyclohexyl intermediate synthesis: The cyclohexyl group can be introduced through a cycloaddition reaction or other suitable methods.
Oxadiazole ring formation: The 1,2,4-oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Final coupling reaction: The final step involves coupling the intermediates to form the desired compound under specific reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form amines or alcohols depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or oxadiazole moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have been shown to selectively inhibit various cancer cell lines with notable potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | OVXF 899 | 2.76 |
| Compound B | PXF 1752 | 9.27 |
| Compound C | Renal Cancer | 1.143 |
These findings suggest that 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide could be a candidate for further investigation in cancer therapeutics due to its structural similarity to other effective oxadiazole derivatives .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of oxadiazole derivatives. This compound may also exhibit protective effects against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .
Anti-inflammatory Properties
The anti-inflammatory properties of compounds with similar structures have been documented, indicating that the compound might also serve as a therapeutic agent for inflammatory conditions. Its ability to inhibit pro-inflammatory cytokines could be beneficial in treating diseases characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have highlighted the promising applications of compounds similar to this compound:
- Antitumor Activity : A study demonstrated that a series of oxadiazole derivatives showed significant cytotoxicity against multiple human tumor cell lines, suggesting that modifications to the oxadiazole structure could enhance anticancer activity .
- HDAC Inhibition : Another study focused on the HDAC inhibitory activity of oxadiazole derivatives, revealing that certain compounds exhibited potent inhibition at low concentrations, which is critical for developing new cancer therapies .
- Neuroprotective Research : Investigations into neuroprotective effects have indicated that similar compounds can mitigate neuronal damage in models of neurodegeneration .
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents, heterocycles, and biological activities. Key comparisons are outlined below:
Substituent Variations on the Propanamide Backbone
a) Aromatic Ring Modifications
3-(4-Methoxyphenyl)-N-cephalosporin Derivatives (e.g., Compound 17a):
- Substituent: 4-Methoxyphenyl instead of 2-methoxyphenyl.
- Structure: Integrated into a cephalosporin scaffold for targeting Mycobacterium tuberculosis.
- Yield: 8% (low, indicating synthetic challenges) .
- Key Difference : The cephalosporin core enhances antimicrobial activity but reduces structural similarity to the target compound.
N-(4-Ethoxyphenyl)-3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide :
b) Heterocyclic Modifications
- 3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide: Heterocycle: Chlorinated oxazole replaces oxadiazole. Structure: Chromene ring introduces planar rigidity.
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-pyrimidinyl Propanamide (Z2194302854) :
Cyclohexyl-Oxadiazole Derivatives
- 2-(4-Chlorophenoxy)-N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide: Structure: Cyclohexyl-oxadiazole core with a chlorophenoxyacetamide chain. Key Similarity: Shared cyclohexyl-oxadiazole group suggests comparable metabolic stability. Key Difference: The acetamide linker may confer different pharmacokinetic profiles .
- Navacaprant (WHO Drug List 90): Structure: Quinoline-piperidine scaffold with a 3-methyl-1,2,4-oxadiazole group. Application: CNS-targeting agent (depression/anxiety). Key Insight: The oxadiazole group is retained for its stability and hydrogen-bonding capacity .
Physicochemical and Pharmacological Insights
Physicochemical Properties
- Molecular Weight : Estimated ~340–360 g/mol (based on analogs like C18H20N4O3 in ) .
- Lipophilicity : The 2-methoxyphenyl and cyclohexyl groups increase logP compared to more polar analogs (e.g., pyrimidine-containing Z2194302854) .
- Synthetic Challenges : Low yields (2–8%) in cephalosporin analogs suggest difficulty in introducing bulky substituents .
Comparative Data Table
Biological Activity
3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide, a compound characterized by its unique structure, has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuroprotective properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.
The compound has the following chemical properties:
- Molecular Formula : C₁₉H₂₁N₃O₆
- Molecular Weight : 387.387 g/mol
- Density : 1.29 g/cm³
- Boiling Point : 521ºC at 760 mmHg
- LogP : 2.68030
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities. Specifically, 1,3,4-oxadiazoles have been studied for their anticancer properties due to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Some derivatives have shown significant inhibitory effects on enzymes such as EGFR and Src kinases, which are crucial in cancer progression .
- Induction of Apoptosis : Studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Anticancer Activity
Recent studies have screened various oxadiazole derivatives for their anticancer properties. Notably:
- In vitro Studies : The compound exhibited notable cytotoxicity against several cancer cell lines. For instance, it showed IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines .
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 0.65 |
| HCT-116 | 2.41 |
| SNB-75 (CNS) | 0.87 |
Neuroprotective Properties
In addition to its anticancer potential, preliminary studies suggest that this compound may also possess neuroprotective effects, particularly relevant for conditions like Alzheimer's disease:
- AChE Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline .
Study on Anticancer Efficacy
In a recent study published in MDPI, a series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The findings indicated that compounds with structural similarities to our target compound demonstrated significant growth inhibition across various types of cancer cells, suggesting a promising avenue for further exploration in drug development .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of oxadiazole derivatives showed that these compounds could potentially mitigate neurodegenerative processes through AChE inhibition and antioxidant activity. This highlights the dual potential of such compounds in both oncology and neurology .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can side reactions be minimized?
The synthesis typically involves multi-step reactions starting with the preparation of the 3-methyl-1,2,4-oxadiazole-containing cyclohexylamine intermediate. Key steps include:
- Cyclocondensation : Formation of the oxadiazole ring via reaction of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DMF as a solvent and potassium carbonate as a base) .
- Amide Coupling : The propanamide group is introduced via coupling reactions (e.g., EDC/HOBt-mediated acylation) between 3-(2-methoxyphenyl)propanoic acid and the cyclohexylamine intermediate .
Minimizing side reactions : Strict temperature control (60–80°C), anhydrous conditions, and stoichiometric precision of reagents reduce undesired byproducts like hydrolysis of the oxadiazole ring or incomplete acylation .
Basic: Which purification techniques ensure high purity of the compound?
- Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively separates the product from unreacted starting materials .
- Recrystallization : Ethanol/water mixtures are ideal for recrystallizing the final compound to ≥95% purity .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar impurities, critical for biological assays .
Basic: How should researchers confirm structural integrity post-synthesis?
- NMR Spectroscopy : - and -NMR verify the methoxyphenyl (δ 3.8–3.9 ppm for OCH), oxadiazole (δ 8.1–8.3 ppm for C=N), and cyclohexyl protons (δ 1.2–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms the molecular ion peak ([M+H] at m/z 385.1764) and fragments corresponding to the oxadiazole cleavage .
- IR Spectroscopy : Bands at 1650–1680 cm (amide C=O) and 1540–1560 cm (oxadiazole C=N) validate functional groups .
Advanced: How can reaction parameters be optimized to improve yield?
- Temperature : Oxadiazole formation requires 70–80°C for 6–8 hours; lower temperatures (<60°C) result in incomplete cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling, while toluene minimizes oxadiazole ring hydrolysis during cyclocondensation .
- Catalysts : Using 4-dimethylaminopyridine (DMAP) in acylation steps increases coupling efficiency from 65% to >85% .
Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors, guided by the oxadiazole’s electron-deficient π-system .
- In Vitro Assays : Competitive binding assays (e.g., radioligand displacement in HEK-293 cells transfected with target receptors) quantify IC values .
- Kinetic Studies : Surface plasmon resonance (SPR) measures real-time interaction kinetics (k/k) between the compound and purified enzymes .
Advanced: How should researchers resolve contradictions in biological activity data?
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required for reproducible bioactivity) .
- Assay Standardization : Use positive controls (e.g., celecoxib for COX-2 inhibition) and consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation pathways that may explain variability in in vivo efficacy .
Advanced: What strategies stabilize the compound during long-term storage?
- Lyophilization : Freeze-drying in amber vials under argon atmosphere prevents hydrolysis of the oxadiazole ring .
- Temperature : Store at −20°C in desiccated conditions; room temperature storage leads to 15% degradation over 6 months .
Advanced: How can SAR studies improve the compound’s potency?
- Oxadiazole Modifications : Replace the 3-methyl group with electron-withdrawing substituents (e.g., Cl, CF) to enhance target binding .
- Propanamide Chain Optimization : Introduce α-methyl groups to reduce metabolic clearance, improving plasma half-life in pharmacokinetic studies .
Advanced: What analytical techniques quantify the compound in biological matrices?
- LC-MS/MS : MRM mode (m/z 385→212 transition) detects plasma concentrations as low as 1 ng/mL, validated via linearity (R >0.99) and recovery (>90%) .
- Microdialysis : Coupled with HPLC-UV to monitor real-time brain penetration in rodent models .
Advanced: How can computational modeling guide derivative design?
- QSAR Models : Predict logP and polar surface area to balance solubility (target logP <3) and blood-brain barrier permeability .
- ADMET Prediction : SwissADME or ADMETLab 2.0 forecasts hepatic metabolism and toxicity risks (e.g., CYP3A4 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
